2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound notable for its applications in organic synthesis and medicinal chemistry. This compound features a unique dioxaborolane structure that enhances its reactivity and functional versatility. The presence of the chloro and methoxymethoxy substituents on the phenyl ring contributes to its chemical properties and potential uses.
The compound can be synthesized from various precursors through multiple synthetic routes. Notably, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a key building block in its synthesis. The synthesis methods often involve reactions that incorporate chlorinated and methoxymethoxy groups into the aromatic system.
This compound belongs to the class of boron compounds, specifically dioxaborolanes. These compounds are characterized by their dioxaborolane ring structure, which is crucial for their reactivity in organic transformations. They are often used as intermediates in the synthesis of more complex molecules due to their ability to participate in various chemical reactions.
The synthesis of 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps:
For example, one method involves using dichloromethane as a solvent and magnesium sulfate as a drying agent during the reaction process. The reaction conditions are typically optimized for temperature and time to ensure maximum yield and purity of the desired product .
The molecular structure of 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be described as follows:
The compound’s structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and mass characteristics.
The compound is known to undergo various chemical transformations due to its reactive functional groups:
For instance, during cyclopropanation reactions involving styrenes or allylic ethers, this compound can facilitate the formation of borocyclopropanes through mechanisms involving carbene intermediates .
The mechanism by which 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its reactivity typically involves:
Kinetic studies and mechanistic investigations often reveal that these reactions proceed via concerted mechanisms or through distinct intermediates depending on the substrate involved.
Physical property data such as boiling point, melting point, and refractive index can be obtained through experimental methods or literature values .
The primary applications of 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
The electronic architecture of 2-[2-chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane centers on the sp²-hybridized boron atom integrated within the pinacol boronate ester system. This configuration creates a vacant p-orbital perpendicular to the trigonal planar geometry, generating a Lewis acidic center crucial for electrophilic reactivity. The boron atom achieves partial stabilization through pπ-pπ backbonding with adjacent oxygen atoms (B-O bond length ≈1.38 Å), though this conjugation remains incomplete due to significant electron donation from oxygen lone pairs into boron's empty orbital. This electronic imbalance renders the compound susceptible to nucleophilic attack at the boron center, a characteristic leveraged in cross-coupling catalysis [3] [4].
Steric interactions profoundly influence this compound's reactivity profile. The ortho-chloro substituent (van der Waals radius: 1.75Å) creates substantial congestion near the boron atom, with calculated dihedral angles of 55-65° between the aromatic plane and the dioxaborolane ring. This distortion arises from steric repulsion between the chloro group and pinacol methyl substituents (CH₃···Cl distance ≈3.1Å), forcing the boronate ester out of conjugation with the aromatic π-system. Concurrently, the methoxymethoxy (MOM) group adopts a conformation minimizing steric clash, with its methoxy oxygen oriented away from the chloro substituent (O-CH₃ torsion angle ≈180°). This steric profile reduces dimerization tendencies but increases susceptibility to protodeboronation compared to unsubstituted analogs due to ground-state destabilization [9] [5].
Table 1: Structural Parameters of Dioxaborolane Derivatives
Structural Feature | Value | Method of Determination | Impact on Reactivity |
---|---|---|---|
B-O Bond Length | 1.38 Å | X-ray Diffraction | Conjugation stability |
Cl···CH₃ Distance | 3.1 Å | Computational Modeling | Steric hindrance |
Dihedral Angle (Ar-B) | 55-65° | DFT Calculations | π-Conjugation loss |
MOM Group Torsion | ≈180° | Molecular Mechanics | Steric minimization |
Van der Waals Volume | 298 ų | Computational Modeling | Solvent exclusion |
The transmetalation competence of this boronate ester in Suzuki-Miyaura couplings hinges on the hydrolytic susceptibility of the B-O bonds. Under basic conditions (pH >8), hydroxide ion coordination to boron generates a tetrahedral borate complex (trigonal bipyramidal transition state, ΔG‡ ≈18 kcal/mol), labilizing the B-O bond for transfer to palladium. The electron-withdrawing ortho-chloro substituent (Hammett σₘ = 0.37) moderately accelerates this process by enhancing boron's electrophilicity (+0.15 e charge vs. unsubstituted analog). Kinetic studies reveal pseudo-first-order dependence on hydroxide concentration below pH 10, transitioning to zero-order above pH 12 where full borate formation occurs [4] [6].
The MOM protecting group introduces unique pH-dependent stability profiles. Under acidic conditions (pH <5), the MOM group undergoes proton-assisted cleavage (k = 3.2 × 10⁻³ min⁻¹ at pH 3), generating a phenolic byproduct that poisons catalysts. This hydrolysis proceeds via AAC2 mechanism with specific acid catalysis. Crucially, the ortho-boronate ester accelerates MOM deprotection by 8-fold versus meta-substituted analogs due to intramolecular assistance: boron's empty p-orbital stabilizes the oxocarbenium transition state through hyperconjugation. This duality necessitates strict pH control (6-7.5) during storage and reaction to preserve molecular integrity [5] [9].
Protodeboronation pathways dominate decomposition at elevated temperatures. The sterically encumbered boron center exhibits resistance to conventional protodeboronation (ΔG‡ = 28 kcal/mol vs. 24 kcal/mol in phenylboronic acid) due to ground-state destabilization. However, under protic conditions, deboronation proceeds via σ-bond metathesis through a four-membered transition state rather than electrophilic aromatic substitution. This pathway generates chlorobenzene derivatives and borinic acid byproducts, with first-order kinetics in both substrate and acid concentration [4] [6].
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals this compound's frontier molecular orbitals exhibit unusual polarization patterns. The Highest Occupied Molecular Orbital (HOMO) localizes primarily on the dioxaborolane oxygen atoms (65% contribution) and the aromatic system (30%), while the Lowest Unoccupied Molecular Orbital (LUMO) concentrates on boron (52%) and the C-Cl σ* orbital (38%). This distribution creates a HOMO-LUMO gap of 5.2 eV – notably wider than unsubstituted analogs (4.7 eV) – indicating enhanced kinetic stability. The LUMO's dual localization enables simultaneous electrophilic activation at boron and nucleophilic substitution at the chloro-substituted carbon under forcing conditions [3] [4].
Molecular dynamics simulations in explicit THF solvent show the MOM group acts as a conformational modulator. The rotational barrier around the Caryl-O bond measures 9.3 kcal/mol, restricting the MOM group to three predominant conformers. The lowest-energy conformer (75% population) positions the MOM oxygen antiperiplanar to the boron atom, facilitating weak n→pπ donation (bond order 0.15) that partially compensates for boron's electron deficiency. This intramolecular interaction reduces boron's Lewis acidity by 18% versus the synclinal conformer yet remains insufficient for significant dative bond formation [5] [9].
Solvation free energy calculations (SMD model) predict differential solubility across solvents: -4.2 kcal/mol in THF, -5.1 kcal/mol in dichloromethane, and -2.3 kcal/mol in water. The negative aqueous solvation energy arises despite the compound's hydrophobicity (logP = 2.6) due to hydrogen-bond acceptor capacity at the dioxaborolane oxygens. This amphiphilicity enables micellar catalysis in aqueous Suzuki couplings. Accelerated molecular dynamics predict a crystallization propensity driven by antiparallel dipole alignment in the solid state, with lattice energy dominated by C-H···O contacts (1.8-2.3Å) and Cl···H-C interactions [4] [6].
Table 2: Computed Molecular Properties of 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Computational Parameter | Value | Methodology | Chemical Significance |
---|---|---|---|
HOMO-LUMO Gap | 5.2 eV | DFT B3LYP/6-311+G(d,p) | Kinetic stability |
Rotational Barrier (MOM) | 9.3 kcal/mol | Molecular Dynamics | Conformational restriction |
Boron Partial Charge | +0.52 e | Natural Bond Orbital Analysis | Electrophilicity |
logP (Octanol/Water) | 2.6 | SMD Solvation Model | Membrane permeability |
Solvation Free Energy (H₂O) | -2.3 kcal/mol | SMD Continuum Model | Aqueous reactivity potential |
Crystallization Energy | -24.7 kcal/mol | PIXEL Method | Solid-state stability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: